N-(2-chloro-4-nitrophenyl)-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine
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Overview
Description
N1-(2-Chloro-4-nitrophenyl)-N6-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine is a complex organic compound characterized by the presence of multiple nitro, chloro, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-Chloro-4-nitrophenyl)-N6-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact.
Chemical Reactions Analysis
Types of Reactions
N1-(2-Chloro-4-nitrophenyl)-N6-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amines under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
N1-(2-Chloro-4-nitrophenyl)-N6-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-(2-Chloro-4-nitrophenyl)-N6-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine involves interactions with specific molecular targets and pathways. The presence of nitro and chloro groups allows it to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The trifluoromethyl group enhances its stability and bioavailability, making it a valuable compound for research and development.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: Shares similar nitro and chloro groups but lacks the trifluoromethyl and hexane-1,6-diamine components.
4-Nitrophenyl chloroformate: Contains a nitro group and chloroformate but differs in its overall structure and reactivity.
Uniqueness
N1-(2-Chloro-4-nitrophenyl)-N6-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The trifluoromethyl group, in particular, enhances its stability and reactivity compared to similar compounds.
Properties
Molecular Formula |
C19H19ClF3N5O6 |
---|---|
Molecular Weight |
505.8 g/mol |
IUPAC Name |
N-(2-chloro-4-nitrophenyl)-N'-[2,6-dinitro-4-(trifluoromethyl)phenyl]hexane-1,6-diamine |
InChI |
InChI=1S/C19H19ClF3N5O6/c20-14-11-13(26(29)30)5-6-15(14)24-7-3-1-2-4-8-25-18-16(27(31)32)9-12(19(21,22)23)10-17(18)28(33)34/h5-6,9-11,24-25H,1-4,7-8H2 |
InChI Key |
TWYKOUFMVQUCDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NCCCCCCNC2=C(C=C(C=C2[N+](=O)[O-])C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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